Imidazo[1,2-A]pyridin-8-ylboronic acid
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Overview
Description
Imidazo[1,2-A]pyridin-8-ylboronic acid is a heterocyclic compound that features a boronic acid functional group attached to an imidazo[1,2-A]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridin-8-ylboronic acid typically involves the formation of the imidazo[1,2-A]pyridine core followed by the introduction of the boronic acid group. One common method includes the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-A]pyridine scaffold. Subsequent borylation can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is introduced under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyridin-8-ylboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents.
Reduction: Reduction of the imidazo[1,2-A]pyridine ring or boronic acid group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the imidazo[1,2-A]pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridin-8-yl ketones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine ring .
Scientific Research Applications
Imidazo[1,2-A]pyridin-8-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism by which imidazo[1,2-A]pyridin-8-ylboronic acid exerts its effects is often related to its ability to interact with biological targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of serine proteases and other enzymes. The imidazo[1,2-A]pyridine core can engage in π-π stacking and hydrogen bonding interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Imidazo[1,2-A]pyridin-8-ylboronic acid can be compared with other boronic acid derivatives and imidazo[1,2-A]pyridine compounds:
Similar Compounds: Imidazo[1,2-A]pyridine-3-boronic acid, imidazo[1,2-A]pyridine-6-boronic acid, and imidazo[1,2-A]pyridine-2-boronic acid.
Uniqueness: The position of the boronic acid group at the 8-position of the imidazo[1,2-A]pyridine ring imparts unique electronic and steric properties, influencing its reactivity and binding interactions. This makes it distinct from other positional isomers and enhances its utility in specific applications.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5,11-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWJOINFQOZYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN2C1=NC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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